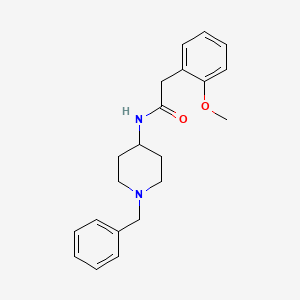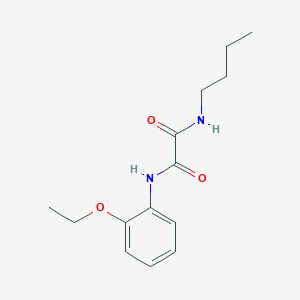
1,1-diphenyl-4-(2-thienyl)-2-butyne-1,4-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1-diphenyl-4-(2-thienyl)-2-butyne-1,4-diol, also known as DTB, is a synthetic compound that has been studied for its potential applications in various fields of science, including chemistry, biology, and medicine. This compound has been shown to possess unique properties that make it a promising candidate for further research and development.
Mécanisme D'action
1,1-diphenyl-4-(2-thienyl)-2-butyne-1,4-diol exerts its biological effects through the inhibition of various enzymes and signaling pathways in the body. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. It also inhibits the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair.
Biochemical and Physiological Effects:
1,1-diphenyl-4-(2-thienyl)-2-butyne-1,4-diol has been shown to possess a wide range of biochemical and physiological effects, including anti-cancer, anti-inflammatory, and antioxidant properties. It has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit the production of inflammatory mediators, and scavenge free radicals.
Avantages Et Limitations Des Expériences En Laboratoire
1,1-diphenyl-4-(2-thienyl)-2-butyne-1,4-diol has several advantages and limitations for laboratory experiments. Its unique chemical structure and properties make it a promising candidate for further research and development. However, its synthesis can be complex and time-consuming, and its effects on different cell types and tissues may vary.
Orientations Futures
There are several potential future directions for research on 1,1-diphenyl-4-(2-thienyl)-2-butyne-1,4-diol. These include further studies on its anti-cancer, anti-inflammatory, and antioxidant properties, as well as its effects on different cell types and tissues. Additionally, research on the development of new drugs and therapies based on 1,1-diphenyl-4-(2-thienyl)-2-butyne-1,4-diol is also a promising area of study.
Méthodes De Synthèse
1,1-diphenyl-4-(2-thienyl)-2-butyne-1,4-diol can be synthesized through a multistep process that involves the reaction of 2-thiophenecarboxaldehyde with phenylacetylene in the presence of a catalyst, followed by the reduction of the resulting product using sodium borohydride. The final product is obtained through a reaction with hydrochloric acid.
Applications De Recherche Scientifique
1,1-diphenyl-4-(2-thienyl)-2-butyne-1,4-diol has been studied for its potential applications in various areas of scientific research, including medicinal chemistry, biochemistry, and pharmacology. It has been shown to possess anti-cancer, anti-inflammatory, and antioxidant properties, making it a promising candidate for the development of new drugs and therapies.
Propriétés
IUPAC Name |
1,1-diphenyl-4-thiophen-2-ylbut-2-yne-1,4-diol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16O2S/c21-18(19-12-7-15-23-19)13-14-20(22,16-8-3-1-4-9-16)17-10-5-2-6-11-17/h1-12,15,18,21-22H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTAFGVXSKYABBM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C#CC(C2=CC=CS2)O)(C3=CC=CC=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5195103 | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[4-(aminosulfonyl)benzyl]isonicotinamide](/img/structure/B5063706.png)

![1-(2-adamantyl)-4-[2-(trifluoromethyl)benzyl]piperazine oxalate](/img/structure/B5063725.png)
![3-(5-{[4-(4-carboxyphenoxy)phenyl]sulfonyl}-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoic acid](/img/structure/B5063741.png)
![4-bromo-2-[(3-oxo[1,3]thiazolo[3,2-a]benzimidazol-2(3H)-ylidene)methyl]phenyl 4-nitrobenzenesulfonate](/img/structure/B5063743.png)

![5-[(3,4-dimethylphenoxy)methyl]-N-[3-(methylthio)benzyl]-3-isoxazolecarboxamide](/img/structure/B5063748.png)

![4-[5-(3-isopropyl-1,2,4-oxadiazol-5-yl)-2-pyridinyl]thiomorpholine](/img/structure/B5063757.png)
![1-[(2-fluorophenyl)acetyl]-4-methylpiperidine](/img/structure/B5063767.png)
![N-{1-[1-(4-methoxybenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}cyclopentanecarboxamide](/img/structure/B5063769.png)
![2-[(3-methoxyphenoxy)methyl]-N-[(4-methyl-1,3-thiazol-2-yl)methyl]-1,3-oxazole-4-carboxamide](/img/structure/B5063786.png)

![3,4-dichloro-N-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-[2-(3-methoxyphenyl)-2-oxoethyl]benzamide](/img/structure/B5063790.png)